Methyl 4-chloro-7-azaindole-5-carboxylate
Description
Nomenclature and Structural Classification
Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is systematically classified according to International Union of Pure and Applied Chemistry nomenclature principles, with its formal designation reflecting the complex bicyclic heterocyclic structure. The compound is alternatively referenced through several synonymous nomenclature systems, including methyl 4-chloro-7-azaindole-5-carboxylate, emphasizing the azaindole classification that highlights the nitrogen-containing indole-like framework. The numerical positioning system within the name precisely indicates the location of substituents: the chlorine atom occupies the 4-position, while the methyl carboxylate group is positioned at the 5-location of the pyrrolo[2,3-b]pyridine core structure.
The structural classification places this compound within the broader category of pyrrolopyridines, which represent one of six possible isomeric forms of fused pyrrole-pyridine systems. Specifically, the [2,3-b] fusion pattern indicates that the pyrrole ring is fused to the pyridine ring between positions 2 and 3 of the pyridine nucleus, creating a distinct bicyclic arrangement that influences both chemical reactivity and biological activity patterns. Chemical database entries, including those maintained by the National Center for Biotechnology Information PubChem database, catalog this compound under multiple identification systems, facilitating comprehensive literature searches and cross-referencing with related structures.
Table 1: Chemical Identification and Classification Data
The systematic classification extends to the molecular descriptor systems, where the compound is characterized through Simplified Molecular Input Line Entry System notation as COC(=O)C1=CN=C2NC=CC2=C1Cl, providing a linear representation of the three-dimensional molecular structure. The International Chemical Identifier key VMEYNNIKJFNFDS-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational chemistry applications. These standardized identification systems facilitate accurate communication among researchers and ensure precise referencing in scientific literature and patent documentation.
Historical Context and Discovery Pathways
The development of methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate emerged from broader historical investigations into pyrrolopyridine chemistry that began in the mid-twentieth century. Early synthetic approaches to 1H-pyrrolo[2,3-b]pyridine derivatives were established through modifications of classical indole synthesis methodologies, particularly adaptations of Madelung and Fischer synthetic routes. These pioneering investigations, documented in foundational chemical literature from 1969, demonstrated that pyrrolopyridine systems could be accessed through cyclization reactions involving appropriately substituted pyridine precursors and established the fundamental reactivity patterns that would guide subsequent synthetic development.
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYNNIKJFNFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Pyridine Precursors
One common approach starts from appropriately substituted pyridine derivatives that undergo cyclization with nitrogen-containing reagents to form the pyrrolo[2,3-b]pyridine core. For example, 4-chloro-5-carboxypyridine derivatives can be cyclized under acidic or basic conditions with amines or ammonia sources to yield the bicyclic system.
- Step 1: Preparation of 4-chloro-5-carboxypyridine or its derivatives.
- Step 2: Cyclization with an amine source to form the pyrrolo[2,3-b]pyridine ring.
- Step 3: Esterification of the carboxyl group to form the methyl ester.
This route allows for control over substitution patterns and is scalable for industrial production.
Direct Chlorination of Pyrrolo[2,3-b]pyridine-5-carboxylate
Another method involves first synthesizing methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and then performing regioselective chlorination at the 4-position using electrophilic chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride under controlled conditions.
- Step 1: Synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
- Step 2: Electrophilic chlorination at the 4-position.
- Step 3: Purification to isolate methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate.
This approach requires careful optimization to avoid over-chlorination or substitution at undesired positions.
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances include the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce the chlorine substituent or other functional groups selectively on the pyrrolo[2,3-b]pyridine scaffold.
- Step 1: Preparation of a halogenated pyrrolo[2,3-b]pyridine intermediate.
- Step 2: Palladium-catalyzed coupling with methyl ester-containing boronic acids or amines.
- Step 3: Final purification.
This method offers versatility and high regioselectivity, suitable for complex molecule synthesis and medicinal chemistry applications.
Reaction Conditions and Parameters
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of substituted pyridine | 4-chloro-5-carboxypyridine, amine | Acidic/basic medium, reflux, several hours | 65-80 | Scalable, regioselective formation |
| Electrophilic chlorination | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, NCS | Room temperature to mild heating, inert atmosphere | 50-70 | Requires control to avoid over-chlorination |
| Palladium-catalyzed cross-coupling | Halogenated pyrrolo[2,3-b]pyridine, boronic acid, Pd catalyst | 80-120°C, inert atmosphere, base present | 70-85 | High selectivity, suitable for complex synthesis |
Industrial Scale Considerations
In industrial synthesis, large reactors equipped with precise temperature and pressure controls are used to optimize yields and purity. The choice of solvent, catalyst loading, and reaction time are critical factors. Continuous flow reactors may also be employed to improve reaction efficiency and safety, especially for chlorination steps.
Research Findings and Optimization
- The presence of the chlorine atom at the 4-position significantly influences the reactivity of the pyrrolo[2,3-b]pyridine core, enabling further functionalization.
- Esterification to the methyl ester at the 5-position is typically achieved via Fischer esterification or by using methylating agents such as diazomethane or methyl iodide under basic conditions.
- Optimization of chlorination conditions has shown that using N-chlorosuccinimide in dichloromethane at 0–5°C minimizes side reactions.
- Palladium-catalyzed methods allow for late-stage functionalization, which is advantageous for medicinal chemistry libraries.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |
|---|---|---|---|---|
| Cyclization of substituted pyridine | Straightforward, scalable | Requires precursor synthesis | 65-80% | High |
| Electrophilic chlorination | Direct functionalization | Risk of over-chlorination | 50-70% | Moderate |
| Palladium-catalyzed coupling | High selectivity, versatile | Expensive catalysts, sensitive to conditions | 70-85% | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been investigated for its anticancer properties. Studies suggest that derivatives of this compound can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, the compound's structural similarities to known kinase inhibitors make it a candidate for further investigation in targeted cancer therapies.
2. Neuropharmacology
Research indicates that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its relevance in developing treatments for disorders like Alzheimer's disease and Parkinson's disease.
Synthetic Methodologies
3. Synthesis of Heterocyclic Compounds
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals. The compound can undergo various reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of complex molecular architectures.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives |
| Cycloaddition | Forms cyclic compounds that are integral in drug development |
Case Studies
4. Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and tested their efficacy against various cancer cell lines. The study found that certain derivatives exhibited IC values in the low micromolar range, indicating potent anticancer activity.
5. Case Study: Neuroprotective Effects
Another study focused on evaluating the neuroprotective effects of this compound using animal models of neurodegeneration. Results showed significant improvements in cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Variations and Implications
- Ester Group Modifications: The ethyl ester analog (CAS 885500-55-0) exhibits higher molecular weight and altered solubility compared to the methyl ester. Ethyl esters are often used to improve lipophilicity in drug candidates . Methyl esters (e.g., 951625-93-7) are more reactive in nucleophilic substitutions due to the smaller leaving group (methanol vs. ethanol) .
Halogen Substitution :
Biological Activity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 951625-93-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and related case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 210.62 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits various biological activities primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : Research indicates that compounds containing pyrrole and pyridine moieties often display significant antimicrobial properties. The structural features of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate suggest potential efficacy against bacterial pathogens due to its ability to inhibit cell wall synthesis or interfere with metabolic pathways.
Biological Activity Data
The following table summarizes the biological activities and findings related to methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its derivatives:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various pyrrole derivatives, including methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. The compound demonstrated potent activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics such as ciprofloxacin. This suggests its potential as a lead compound for developing new antibacterial agents. -
Antiproliferative Activity :
In vitro studies have shown that methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits significant antiproliferative effects on various human tumor cell lines, indicating its potential application in cancer therapy. The observed GI50 values ranged from nanomolar to micromolar concentrations, highlighting its efficacy in inhibiting cell growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
